molecular formula C12H15ClFNO4S B601116 Deschloro Florfenicol CAS No. 138872-73-8

Deschloro Florfenicol

Cat. No.: B601116
CAS No.: 138872-73-8
M. Wt: 323.77
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Deschloro Florfenicol is a derivative of Florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine. Florfenicol is a fluorinated derivative of thiamphenicol and shares a common mechanism of antibacterial action with thiamphenicol and chloramphenicol . This compound, as the name suggests, lacks the chlorine atom present in Florfenicol, which can influence its chemical properties and biological activity.

Preparation Methods

The synthesis of Deschloro Florfenicol involves the dechlorination of Florfenicol. This can be achieved through various chemical reactions, including the use of sulfidized nanoscale zero-valent iron (S-nZVI) which facilitates the dechlorination process . The industrial production methods for this compound are not extensively documented, but they likely involve similar dechlorination techniques used in laboratory settings.

Chemical Reactions Analysis

Scientific Research Applications

Deschloro Florfenicol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Deschloro Florfenicol involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is similar to the mechanism of action of Florfenicol, which binds to the 50S ribosomal subunit and prevents the formation of peptide bonds . The molecular targets and pathways involved include the bacterial ribosomal RNA and associated proteins.

Comparison with Similar Compounds

Deschloro Florfenicol can be compared with other similar compounds such as:

This compound is unique in its lack of chlorine, which can influence its chemical reactivity and environmental impact.

Properties

IUPAC Name

2-chloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO4S/c1-20(18,19)9-4-2-8(3-5-9)12(17)10(7-14)15-11(16)6-13/h2-5,10,12,17H,6-7H2,1H3,(H,15,16)/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCDULJZLGMYDR-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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